

(Rac)-BAY-985 role in innate immunity

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An In-Depth Technical Guide on the Role of (Rac)-BAY-985 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of the non-canonical IkB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKɛ.[1][2] These kinases are central nodes in the innate immune system, playing a critical role in the response to pathogenic threats, particularly viral infections, by mediating the production of type I interferons (IFNs).[3][4] This technical guide provides a comprehensive overview of (Rac)-BAY-985, its mechanism of action, and its established and potential roles in modulating innate immune signaling pathways. The guide is intended for researchers in immunology, drug discovery, and related fields who are interested in utilizing (Rac)-BAY-985 as a chemical probe to investigate TBK1/IKKɛ biology or as a starting point for therapeutic development.

Introduction to (Rac)-BAY-985

(Rac)-BAY-985 is a benzimidazole derivative that has been identified as a dual inhibitor of TBK1 and IKKɛ.[5] Its high potency and selectivity make it a valuable tool for dissecting the physiological and pathological functions of these kinases. While much of the initial research on BAY-985 has focused on its anti-proliferative effects in cancer models, its mechanism of action directly implicates it as a modulator of innate immunity.

Mechanism of Action



(Rac)-BAY-985 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of TBK1 and IKKε. This inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates.

A primary and well-characterized downstream effector of TBK1 and IKK ϵ is the interferon regulatory factor 3 (IRF3). Upon activation of upstream pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, TBK1/IKK ϵ are recruited to signaling complexes where they phosphorylate IRF3. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization, nuclear translocation, and subsequent induction of type I IFN gene expression (e.g., IFN- α and IFN- β). By inhibiting TBK1 and IKK ϵ , (Rac)-BAY-985 effectively blocks the phosphorylation of IRF3, thus abrogating this critical antiviral signaling cascade.

Data Presentation

The following tables summarize the quantitative data available for **(Rac)-BAY-985**, providing a clear comparison of its inhibitory activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibition Profile of (Rac)-BAY-985

Target Kinase	IC50 (nM)	Assay Conditions	Reference(s)
TBK1	1.5	Not specified	
TBK1	2	Low ATP	-
TBK1	30	High ATP	-
ΙΚΚε	2	Not specified	-
FLT3	123	Not specified	-
RSK4	276	Not specified	-
DRAK1	311	Not specified	-
ULK1	7930	Not specified	

Table 2: Cellular Activity of (Rac)-BAY-985



Assay	Cell Line	IC50 (nM)	Reference(s)
IRF3 Phosphorylation	MDA-MB-231	74	
Cell Proliferation	SK-MEL-2 (Melanoma)	900	_
Cell Proliferation	ACHN (Renal)	7260	-

Role in Innate Immunity Signaling

The innate immune system relies on a limited number of germline-encoded PRRs to detect conserved molecular structures of microorganisms. Activation of these receptors initiates signaling cascades that culminate in the production of inflammatory cytokines, chemokines, and interferons, which collectively orchestrate the initial defense against infection.

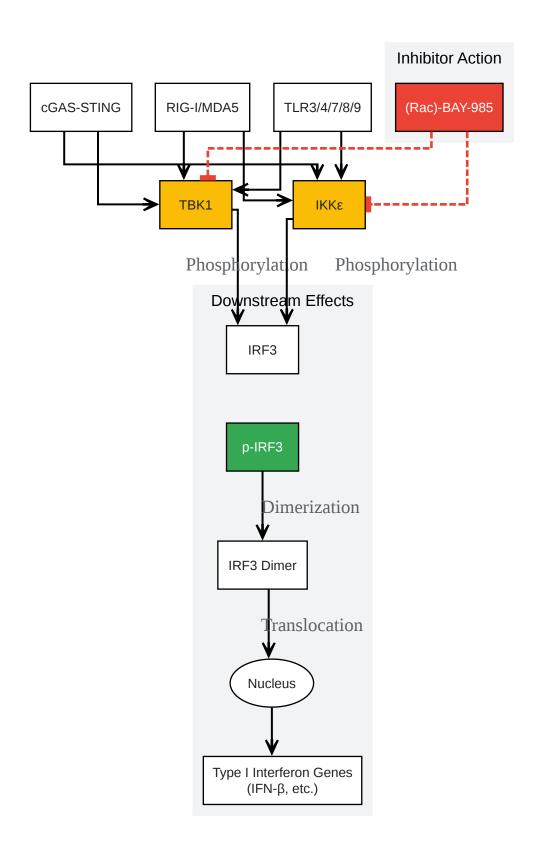
TBK1 and IKKE are key kinases that integrate signals from multiple PRR pathways, including:

- Toll-like Receptors (TLRs): Specifically, the endosomal TLRs (TLR3, TLR7/8, and TLR9) that
 recognize viral nucleic acids, and the cell surface TLR4, which recognizes bacterial
 lipopolysaccharide (LPS).
- RIG-I-like Receptors (RLRs): Cytosolic sensors of viral RNA, such as RIG-I and MDA5.
- Cytosolic DNA Sensors: Including cGAS, which produces the second messenger cGAMP to activate the adaptor protein STING, a potent activator of TBK1.

Given its potent inhibition of TBK1 and IKKε, **(Rac)-BAY-985** is expected to suppress the production of type I interferons and other inflammatory mediators downstream of these pathways. While direct experimental evidence of **(Rac)-BAY-985**'s effects on cytokine production in primary immune cells (e.g., macrophages, dendritic cells) is currently lacking in the public domain, its mechanism of action strongly suggests it would be an effective inhibitor of PAMP-induced innate immune responses.

Mandatory Visualizations Signaling Pathway Diagram



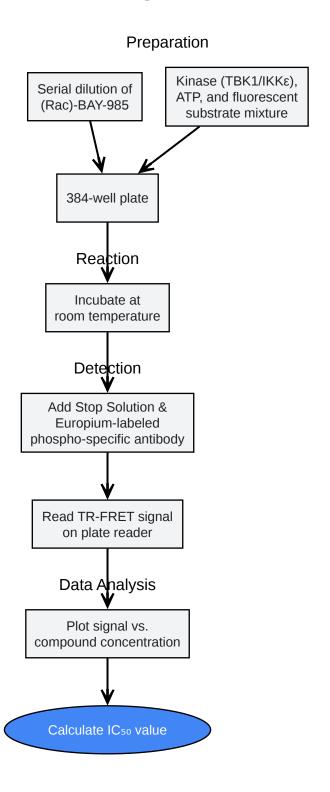


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Caption: **(Rac)-BAY-985** inhibits TBK1/IKKε, blocking IRF3 phosphorylation and Type I IFN production.

Experimental Workflow Diagram





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Caption: Workflow for determining the IC50 of (Rac)-BAY-985 using a TR-FRET kinase assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **(Rac)-BAY-985** are provided below.

TR-FRET Based Kinase Activity Inhibition Assay

This protocol is a generalized procedure based on common practices for determining kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Objective: To determine the IC50 value of (Rac)-BAY-985 against TBK1 and IKKs.

Materials:

- Recombinant human TBK1 or IKKE
- · Biotinylated peptide substrate
- ATP
- (Rac)-BAY-985
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Low-volume 384-well assay plates
- TR-FRET compatible plate reader



Procedure:

- Prepare serial dilutions of (Rac)-BAY-985 in DMSO and then dilute in assay buffer.
- Add a small volume (e.g., 2-5 μL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase/substrate mixture in assay buffer containing the recombinant kinase (TBK1
 or IKKE) and the biotinylated peptide substrate.
- Add the kinase/substrate mixture to the wells.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the K_m for the respective kinase to accurately determine the IC₅₀ of an ATP-competitive inhibitor.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
- Stop the reaction by adding the stop solution containing EDTA.
- Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.
- Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g.,
 620 nm for Europium and 665 nm for APC).
- The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor or no enzyme).
- The IC₅₀ value is determined by fitting the normalized data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay



This protocol describes a common method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC₅₀ of **(Rac)-BAY-985** for inhibiting the proliferation of cancer cell lines such as SK-MEL-2.

Materials:

- SK-MEL-2 or ACHN cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- (Rac)-BAY-985
- 384-well white microtiter plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

Procedure:

- Seed cells in a 384-well white plate at a predetermined density (e.g., 800 cells/well for SK-MEL-2) in 50 μ L of medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- The following day, add various concentrations of (Rac)-BAY-985 to the wells. A digital dispenser can be used for accurate addition of small volumes.
- Incubate the plates for 96 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and plot against the concentration of (Rac)-BAY-985.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

(Rac)-BAY-985 is a well-characterized, potent, and selective inhibitor of TBK1 and IKKɛ. Its ability to block the phosphorylation of IRF3 confirms its engagement of a critical pathway in innate immunity. While current data primarily highlight its anti-proliferative effects in cancer models, its mechanism of action positions it as a powerful tool for investigating the role of TBK1/IKKɛ in various aspects of innate immunity, including antiviral responses, inflammation, and autoimmunity.

Future research should focus on characterizing the effects of **(Rac)-BAY-985** directly on primary innate immune cells. Key experiments would include:

- Measuring the inhibition of cytokine and chemokine production (e.g., IFN-β, TNF-α, IL-6, CXCL10) in macrophages and dendritic cells stimulated with various PAMPs.
- Assessing its efficacy in in vivo models of viral infection or inflammatory disease.
- Exploring its potential therapeutic utility in diseases characterized by aberrant TBK1/IKKE activation.

By expanding the biological characterization of **(Rac)-BAY-985** in relevant immune contexts, the scientific community can fully leverage its potential as both a research tool and a lead compound for novel immunomodulatory therapies.



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